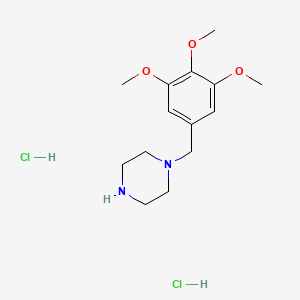

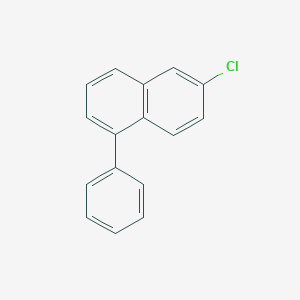

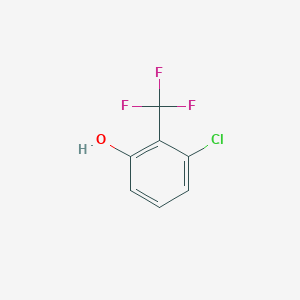

![molecular formula C54H72N4Si2 B3079497 1,2-Bis[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]disilene CAS No. 1070876-63-9](/img/structure/B3079497.png)

1,2-Bis[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]disilene

Vue d'ensemble

Description

1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene, also known as IPr, is a type of N-heterocyclic carbene (NHC) ligand . It is used in the field of homogeneous catalysis . It is also used as a ligand for Pd complexes for amination reaction of aryl halides and as a reagent for C-C bond formation reactions .

Synthesis Analysis

The synthesis of 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene involves complex chemical reactions. For instance, it has been used with palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .Molecular Structure Analysis

The molecular structure of 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene is complex. It has been solved using direct methods and all non-hydrogen atoms were refined anisotropically .Chemical Reactions Analysis

1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene is involved in various chemical reactions. For example, it has been used as a selective Au (I) catalyst for hydroaminations .Physical And Chemical Properties Analysis

1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene has a molecular weight of 388.59 . It is a solid at room temperature and has a melting point of 213-217 °C .Applications De Recherche Scientifique

Synthesis and Characterization

- Tretiakov and Roesky (2016) explored the synthesis of a base-stabilized dichlorosilylene using bis(2,6-diisopropylphenyl)imidazol-2-ylidene, emphasizing its stability and potential for further substitution and reduction reactions (Tretiakov & Roesky, 2016).

- MacKinnon and Baird (2003) studied the synthesis and crystallographic characterization of a nickel(II) complex containing 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, highlighting its reactivity in ethylene dimerization (MacKinnon & Baird, 2003).

Catalytic Applications

- Fortman, Slawin, and Nolan (2010) demonstrated the ability of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene copper to activate a wide range of X−H bonds, including C−H, N−H, P−H, and others, for forming Cu-centered complexes (Fortman, Slawin, & Nolan, 2010).

- Jafarpour, Huang, Stevens, and Nolan (1999) found that ruthenium complexes with 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene were effective catalyst precursors for ring-closing olefin metathesis (Jafarpour, Huang, Stevens, & Nolan, 1999).

- Wei, Zhang, Luo, Xu, Mei, and Cai (2016) synthesized mono- and bis-NHC complexes of tantalum and niobium, using 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, which showed catalytic efficiency in CO2 and propylene oxide cycloaddition (Wei et al., 2016).

Reactivity and Complex Formation

- Michelet, Colard-Itté, Thiery, Guillot, Bour, and Gandon (2015) synthesized and characterized a dibromoindium(III) cation complex with 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, noting its catalytic activity for hydroarylations, transfer hydrogenations, and cycloisomerizations (Michelet et al., 2015).

- Thakur, Bheemireddy, and Bhatta (2017) reported a manganese(II)-NHC-phosphane complex with 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, representing a novel Mn(II)-NHC complex with unique bonding and magnetic properties (Thakur, Bheemireddy, & Bhatta, 2017).

Photophysical Properties

- Vogler (2017) observed luminescence in 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene copper(I) chloride, both in solution and solid state, suggesting MLCT triplet emission (Vogler, 2017).

Mécanisme D'action

Target of Action

The primary target of 1,2-Bis[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]disilene, also known as IPr, is metal ions in various catalytic reactions . It acts as a ligand, binding to the metal ions and facilitating their interaction with other molecules in the reaction .

Mode of Action

IPr interacts with its targets by forming a complex with the metal ions . This complex acts as a catalyst, promoting various types of reactions such as the amination of aryl halides and C-C bond formation reactions . The formation of this complex results in changes in the reactivity and selectivity of the metal ions .

Biochemical Pathways

The IPr-metal ion complex affects several biochemical pathways. For instance, it has been utilized in the catalytic cycloisomerization of 2-(iodoethynyl)aryl esters to generate 3-iodo-2-acyl benzofurans . In this transformation, the complex acts as a catalyst, promoting the formation of a new ring via a [1,2]-iodine shift and a C-O ring-closure step .

Pharmacokinetics

Its solubility in methanol suggests that it may be absorbed and distributed in the body if ingested or inhaled

Result of Action

The molecular and cellular effects of IPr’s action are primarily observed in the context of chemical reactions. By forming a complex with metal ions, IPr can significantly enhance the efficiency and selectivity of these reactions . This can lead to the production of desired products in higher yields and purities .

Action Environment

The action, efficacy, and stability of IPr can be influenced by various environmental factors. For instance, it should be stored under inert gas to prevent decomposition . Additionally, it should be protected from air and moisture, as these can potentially react with the compound and affect its stability and reactivity . Temperature is another important factor, as it can influence the rate and outcome of the reactions in which IPr is involved .

Orientations Futures

Propriétés

IUPAC Name |

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]-[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]silylidenesilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H72N4Si2/c1-33(2)41-21-17-22-42(34(3)4)49(41)55-29-30-56(50-43(35(5)6)23-18-24-44(50)36(7)8)53(55)59-60-54-57(51-45(37(9)10)25-19-26-46(51)38(11)12)31-32-58(54)52-47(39(13)14)27-20-28-48(52)40(15)16/h17-40H,1-16H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKIJSQHFHLLLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Si]=[Si]=C3N(C=CN3C4=C(C=CC=C4C(C)C)C(C)C)C5=C(C=CC=C5C(C)C)C(C)C)C6=C(C=CC=C6C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H72N4Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

833.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

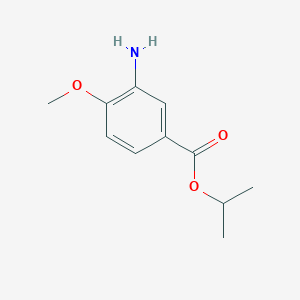

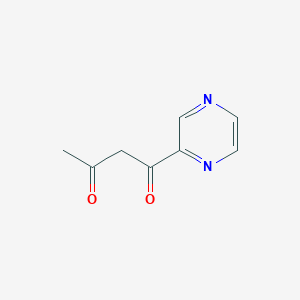

![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3079444.png)

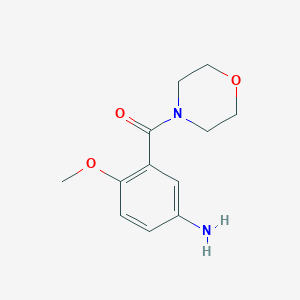

![8-Methoxy-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3079449.png)

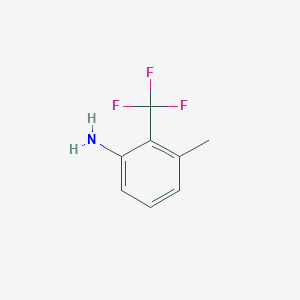

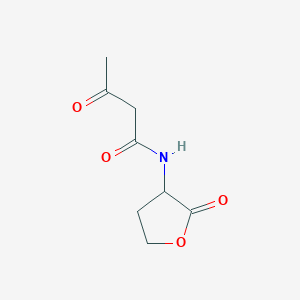

![2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)-2-methylpropyl methanesulfonate](/img/structure/B3079479.png)